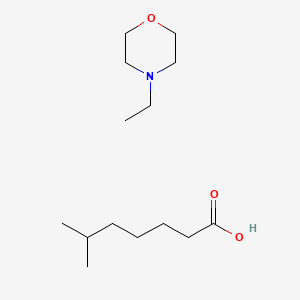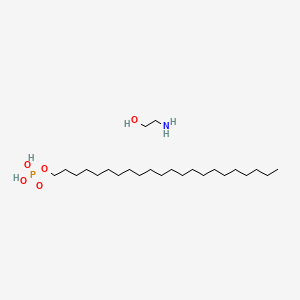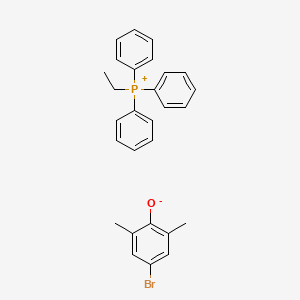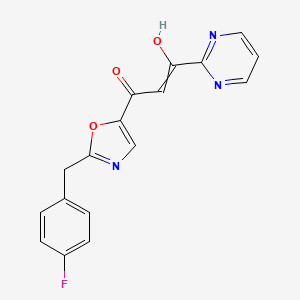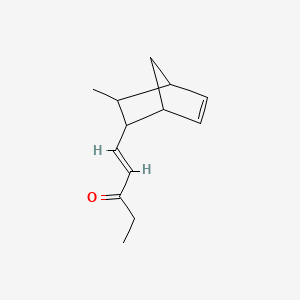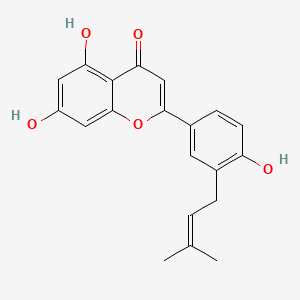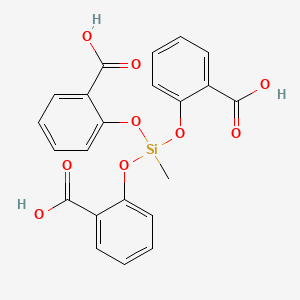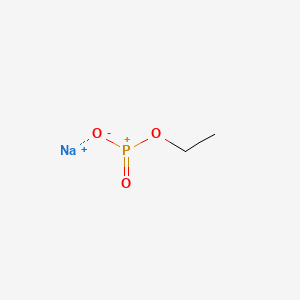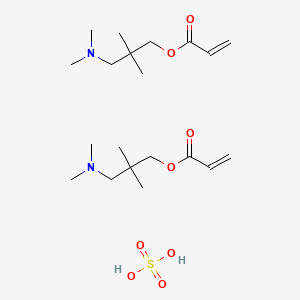
5,7-Bis(1,1-dimethylethyl)-3-(4-methoxyphenyl)-(3H)-benzofuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5,7-Bis(1,1-dimethylethyl)-3-(4-methoxyphenyl)-(3H)-benzofuran-2-one” is a synthetic organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5,7-Bis(1,1-dimethylethyl)-3-(4-methoxyphenyl)-(3H)-benzofuran-2-one” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.
Introduction of Substituents: The tert-butyl groups and the methoxyphenyl group can be introduced through Friedel-Crafts alkylation and etherification reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The biological applications of this compound may include its use as a probe or ligand in biochemical assays. Its structural features could allow it to interact with specific biological targets.
Medicine
In medicine, derivatives of benzofurans have been studied for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. This compound may serve as a lead compound for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “5,7-Bis(1,1-dimethylethyl)-3-(4-methoxyphenyl)-(3H)-benzofuran-2-one” would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The compound’s effects may be mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, benzofuran, shares the core structure but lacks the specific substituents.
2,3-Dihydrobenzofuran: A reduced form of benzofuran with different chemical properties.
4-Methoxybenzofuran: A derivative with a methoxy group at the 4-position, similar to the methoxyphenyl group in the target compound.
Uniqueness
“5,7-Bis(1,1-dimethylethyl)-3-(4-methoxyphenyl)-(3H)-benzofuran-2-one” is unique due to the presence of bulky tert-butyl groups and a methoxyphenyl group, which may confer specific steric and electronic properties
Properties
CAS No. |
75869-37-3 |
|---|---|
Molecular Formula |
C23H28O3 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
5,7-ditert-butyl-3-(4-methoxyphenyl)-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C23H28O3/c1-22(2,3)15-12-17-19(14-8-10-16(25-7)11-9-14)21(24)26-20(17)18(13-15)23(4,5)6/h8-13,19H,1-7H3 |
InChI Key |
ZQMHGMXNLQHIJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OC(=O)C2C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


